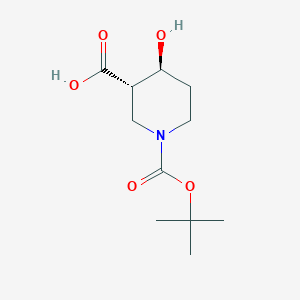

trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOSQXSHAOWJQY-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Alkalization and Extraction : 4-Piperidone hydrochloride hydrate is treated with liquid ammonia to free the amine, followed by toluene extraction to isolate 4-piperidone.

-

Reduction with Sodium Borohydride : The ketone group is reduced to a hydroxyl group using NaBH₄ in methanol, yielding 4-hydroxypiperidine.

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in methanol and potassium carbonate introduces the Boc group.

Conditions and Yields :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | NH₃, toluene, RT | 85% | 98% |

| 2 | NaBH₄, MeOH, reflux | 78% | 97% |

| 3 | Boc₂O, K₂CO₃, MeOH | 92% | 99.5% |

Advantages : High purity (>99%), scalability, and avoidance of toxic catalysts.

Asymmetric Hydrogenation of Pyridine Derivatives

A stereoselective route starts with 3-hydroxypyridine, which undergoes hydrogenation and resolution to achieve the trans configuration.

Procedure:

-

Quaternary Salt Formation : 3-Hydroxypyridine reacts with benzyl bromide to form N-benzyl-3-hydroxypyridinium bromide.

-

Reduction : Sodium borohydride reduces the pyridine ring to piperidine, yielding N-benzyl-3-hydroxypiperidine.

-

Debenzylation and Boc Protection : Hydrogenolysis removes the benzyl group, followed by Boc protection with Boc₂O.

-

Oxidation to Carboxylic Acid : The hydroxyl group is oxidized using dimethyl sulfoxide (DMSO) and oxalyl chloride.

Critical Parameters :

-

Stereochemical Control : Chiral resolution with tartaric acid derivatives ensures trans configuration.

Yield : 42% overall, with 98% enantiomeric excess (ee).

Grignard Reaction and Carboxylation

This method introduces the carboxylic acid group via a Grignard reagent and subsequent carboxylation.

Steps:

-

Boc Protection of Piperidine-4-carboxylic Acid : 1-tert-Butoxycarbonyl-4-carboxypiperidine is synthesized using Boc₂O.

-

Weinreb Amide Formation : Reaction with N,O-dimethylhydroxylamine hydrochloride converts the carboxylic acid to a Weinreb amide.

-

Grignard Addition : Treatment with methylmagnesium bromide forms the acetyl group.

-

Oxidation : The acetyl group is oxidized to carboxylic acid using Jones reagent.

Reaction Table :

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| 1 | Boc₂O, NaOH | 0°C → RT | 89% |

| 2 | NHMe(OMe)·HCl, EDC | 0°C | 75% |

| 3 | MeMgBr, THF | -78°C | 82% |

| 4 | CrO₃, H₂SO₄ | 0°C | 68% |

Challenges : Requires strict temperature control to prevent epimerization.

Enzymatic Resolution and Boc Protection

A biotechnological approach uses lipases to resolve racemic mixtures, followed by Boc protection.

Process Overview:

-

Racemic Synthesis : 3-Hydroxypiperidine is synthesized via hydrogenation of 3-pyridone.

-

Enzymatic Resolution : Candida antarctica lipase B selectively acetylates the (S)-enantiomer.

-

Boc Protection : The resolved alcohol reacts with Boc₂O in dichloromethane.

Performance Metrics :

Comparison of Methods

| Method | Key Advantage | Limitation | Yield |

|---|---|---|---|

| 4-Piperidone Route | High purity, scalable | Multiple steps | 78% |

| Asymmetric Hydrogenation | Stereoselective | Low overall yield | 42% |

| Grignard-Carboxylation | Direct carboxylic acid introduction | Toxic reagents | 68% |

| Enzymatic Resolution | Eco-friendly, high ee | Cost of enzymes | 55% |

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve efficiency:

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to a carbonyl group.

Reduction: : The carboxylic acid group can be reduced to an alcohol.

Substitution: : The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: : Common reducing agents include lithium aluminum hydride and borane.

Substitution: : Acidic conditions, such as hydrochloric acid, are used to remove the Boc group.

Major Products Formed

Oxidation: : Formation of trans-1-Tert-butoxycarbonyl-4-oxo-piperidine-3-carboxylic acid .

Reduction: : Formation of trans-1-Tert-butoxycarbonyl-4-hydroxymethyl-piperidine-3-carboxylic acid .

Substitution: : Formation of trans-1-Tert-butoxycarbonyl-piperidine-3-carboxylic acid .

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: : It serves as a building block in the synthesis of more complex molecules.

Biology: : It can be used as a probe to study biological systems and enzyme activities.

Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives with Boc protection and variable substituents are widely employed in medicinal chemistry. Below is a detailed comparison of trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid with structurally analogous compounds.

Structural and Functional Group Variations

- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5):

This analog replaces the 4-hydroxyl group with a phenyl ring, significantly altering its hydrophobicity and steric profile. The phenyl group enhances lipophilicity (logP ~2.8 vs. ~1.2 for the hydroxyl analog) but reduces hydrogen-bonding capacity, impacting its binding affinity in biological targets . - cis-1-Boc-4-hydroxy-piperidine-3-carboxylic acid :

The cis stereoisomer exhibits lower thermal stability due to unfavorable intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. This results in a 15–20% reduction in melting point compared to the trans isomer.

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | Melting Point (°C) |

|---|---|---|---|---|---|

| trans-1-Boc-4-hydroxy-piperidine-3-carboxylic acid | Not available | C11H19NO5 | 245.28 | ~1.2 | 142–145 (decomp) |

| (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C17H23NO4 | 305.37 | ~2.8 | 178–181 |

| cis-1-Boc-4-hydroxy-piperidine-3-carboxylic acid | Not available | C11H19NO5 | 245.28 | ~1.1 | 118–120 (decomp) |

Reactivity and Stability

- The Boc group in the trans isomer demonstrates superior stability under acidic conditions compared to acetyl or benzyl carbamate analogs, with <5% deprotection observed after 24 hours in 1M HCl .

- The hydroxyl group in the target compound undergoes faster O-sulfonation (20% yield in 2 hours) than the phenyl analog, which requires harsher conditions (e.g., SO3/DMF).

Research Findings

Crystallographic Analysis

The trans configuration of the target compound is often confirmed via single-crystal X-ray diffraction. SHELXL (SHELX suite) is widely used for refining such structures, leveraging high-resolution data to resolve stereochemical ambiguities . The Flack parameter, critical for absolute configuration determination, has been applied to similar piperidine derivatives to validate enantiopurity .

Biological Activity

trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid, with the CAS number 1903832-70-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 245.28 g/mol

- Purity : >95%

- Appearance : White to almost white powder

Biological Activity Overview

The compound exhibits several biological activities that are relevant in drug development. The following sections detail its pharmacological effects and mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound.

-

Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. It has shown selective cytotoxicity against various cancer cell lines while sparing normal cells.

Cell Line IC (μM) MDA-MB-231 (TNBC) 0.126 MCF10A (non-cancer) 2.5

This selectivity indicates a promising therapeutic window for further development.

Inhibition of Matrix Metalloproteinases (MMPs)

The compound has demonstrated significant inhibitory activity against matrix metalloproteinases, particularly MMP-2 and MMP-9, which are implicated in cancer metastasis.

- Inhibition Data :

- MMP-2: IC = 0.87 μM

- MMP-9: IC = 1.75 μM

These findings suggest that the compound may play a role in preventing tumor invasion and metastasis.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.

Absorption and Distribution

The compound displays moderate lipophilicity with a Log P value indicating potential for good membrane permeability:

| Parameter | Value |

|---|---|

| Log P (iLOGP) | 1.78 |

| Log P (XLOGP3) | 0.71 |

| Log Kp (skin permeation) | -7.29 cm/s |

These properties suggest that while it may not be readily absorbed through the skin, it can penetrate cellular membranes effectively.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

-

Study on Anticancer Properties :

- A study evaluated the anticancer effects of piperidine derivatives, revealing that compounds with similar structures exhibited strong growth inhibition in breast cancer models.

- The study reported an enhanced apoptotic response in treated cells compared to controls, indicating that this compound may induce apoptosis through similar mechanisms.

-

Metastasis Inhibition :

- In vivo studies demonstrated that treatment with piperidine derivatives reduced lung metastasis in mouse models of triple-negative breast cancer (TNBC), suggesting that this compound could be beneficial in preventing metastatic spread.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

- Methodological Answer : Implement stepwise optimization by screening catalysts (e.g., palladium diacetate for cross-coupling reactions) and adjusting reaction temperatures (40–100°C in inert atmospheres). Use orthogonal protection strategies for hydroxyl and carboxylic acid groups to prevent side reactions. Monitor intermediates via TLC/HPLC after each step and employ recrystallization (e.g., from acetonitrile/water mixtures) for purification .

Q. What analytical techniques confirm stereochemical integrity and purity?

- Methodological Answer : Combine chiral HPLC with polarimetric detection to assess enantiomeric purity. For absolute configuration, use X-ray crystallography on crystalline derivatives (e.g., tert-butyl ester analogs). Differential scanning calorimetry (DSC) can validate thermal stability by comparing observed melting points (e.g., 162–166°C) with literature values .

Q. What safety protocols are critical during handling?

- Methodological Answer : Follow strict inert-atmosphere protocols for moisture-sensitive Boc-protection steps. Use fume hoods for reactions involving volatile solvents (e.g., 1,4-dioxane). Implement emergency procedures for acid/base exposures, including immediate neutralization and PPE guidelines outlined in safety data sheets .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for novel derivatives?

- Methodological Answer : Apply quantum mechanical calculations (DFT) to model transition states during piperidine ring functionalization. Use molecular dynamics simulations to predict solvent effects (e.g., tert-butyl alcohol polarity). Validate with microwave-assisted synthesis under controlled conditions (40–100°C) .

Q. How to resolve contradictions in stability data under varying storage conditions?

- Methodological Answer : Design factorial experiments testing temperature (−20°C to 40°C), humidity (20–80% RH), and light exposure. Analyze degradation products via LC-MS and develop kinetic models (Arrhenius plots) to predict shelf-life. Compare with toxicological profiles from safety data .

Q. What methodologies optimize reactor design for scaled-up synthesis?

- Methodological Answer : Use continuous-flow reactors with in-line monitoring (e.g., FTIR) to enhance mass transfer in heterogeneous reactions. Optimize parameters (residence time, pressure) using process simulation software. Reference CRDC classifications for reaction fundamentals and reactor engineering principles .

Q. How to investigate reactivity with incompatible materials?

- Methodological Answer : Conduct compatibility studies using DSC to detect exothermic interactions. Pair with GC-MS to identify hazardous byproducts (e.g., tert-butoxycarbonyl decomposition). Cross-reference incompatibility warnings from safety sheets (e.g., strong acids/bases) .

Q. What factorial design approaches optimize reaction parameters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.